1-乙基-2,5-二甲基哌嗪

描述

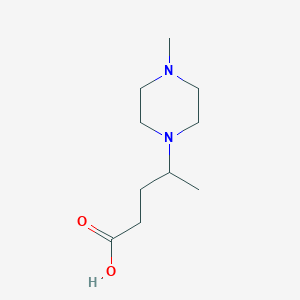

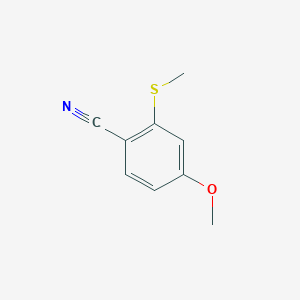

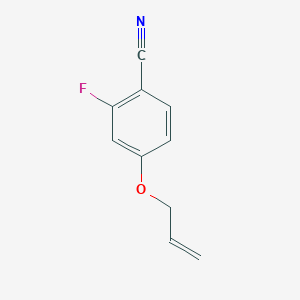

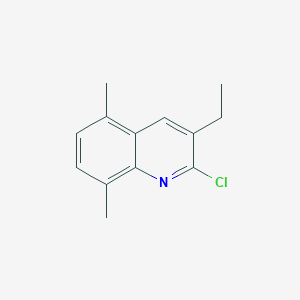

1-Ethyl-2,5-dimethylpiperazine is a chemical compound with the molecular formula C8H18N2 . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .

Molecular Structure Analysis

The molecular structure of 1-Ethyl-2,5-dimethylpiperazine consists of a six-membered ring with two nitrogen atoms at opposite positions. The ring also contains two methyl groups and one ethyl group .Physical And Chemical Properties Analysis

1-Ethyl-2,5-dimethylpiperazine is a liquid at room temperature . It has a molecular weight of 142.24 .科学研究应用

Medicine: Anticancer Drug Synthesis

1-Ethyl-2,5-dimethylpiperazine: is utilized in the synthesis of phenanthroindolizidine and phenanthroquinolizidine alkaloids, which have shown potential as anticancer drugs . These compounds have been tested for their efficacy against cancer cell lines such as BEL-7402 and A549, with IC50 values indicating promising antiproliferative activity.

Agriculture: Pesticide Development

In agricultural research, 1-Ethyl-2,5-dimethylpiperazine serves as a precursor in the synthesis of novel pesticides. Its derivatives are being explored for their effectiveness in controlling pests that affect crop yield, contributing to the development of more efficient and environmentally friendly agrochemicals .

Material Science: Polymer Synthesis

This compound is involved in the creation of new polymeric materials. Its derivatives can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength, making them suitable for a wide range of industrial applications .

Environmental Science: Pollutant Removal

Derivatives of 1-Ethyl-2,5-dimethylpiperazine are being studied for their ability to remove pollutants from the environment. They are particularly useful in the adsorption and breakdown of hazardous substances, aiding in environmental cleanup efforts .

Biochemistry: Enzyme Inhibition

In biochemistry, this compound is used to study enzyme interactions. It has been found to inhibit certain enzymes, providing insights into enzyme mechanisms and aiding in the design of enzyme inhibitors for therapeutic use .

Pharmacology: Drug Delivery Systems

1-Ethyl-2,5-dimethylpiperazine: is also being researched for its role in drug delivery systems. Its structural properties allow it to be used in the development of carriers that can effectively transport drugs to specific sites in the body, enhancing the efficacy and reducing the side effects of medications .

Chemical Synthesis: Catalyst Development

In chemical synthesis, this compound is used in the development of catalysts that facilitate various chemical reactions. Its derivatives can act as ligands in catalytic systems, increasing reaction efficiency and selectivity, which is crucial for producing pharmaceuticals and fine chemicals .

Analytical Chemistry: Chromatography

Lastly, 1-Ethyl-2,5-dimethylpiperazine and its derivatives are used in analytical chemistry, particularly in chromatography techniques. They can serve as standards or components in the mobile phase to help separate and identify complex mixtures of substances .

安全和危害

属性

IUPAC Name |

1-ethyl-2,5-dimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-4-10-6-7(2)9-5-8(10)3/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNTATFFRXJXEKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(NCC1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00599065 | |

| Record name | 1-Ethyl-2,5-dimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-2,5-dimethylpiperazine | |

CAS RN |

143526-63-0 | |

| Record name | 1-Ethyl-2,5-dimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(4-Pyridinyl)-1,3-thiazol-4-YL]ethanamine](/img/structure/B1320079.png)

![7-Chloro-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1320087.png)